![molecular formula C21H19ClN6O4 B2685274 2-(3-(4-氯苄基)-7-氧代-3H-[1,2,3]三唑并[4,5-d]嘧啶-6(7H)-基)-N-(2,5-二甲氧基苯基)乙酰胺 CAS No. 892475-01-3](/img/structure/B2685274.png)
2-(3-(4-氯苄基)-7-氧代-3H-[1,2,3]三唑并[4,5-d]嘧啶-6(7H)-基)-N-(2,5-二甲氧基苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,5-dimethoxyphenyl)acetamide” is a derivative of the new ring system benzo [f]pyrimido [1,2-d] [1,2,3]triazolo [1,5-a] [1,4]diazepinone .
Synthesis Analysis
The synthesis of this compound involves a three-step reaction sequence. An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed . The reaction was also performed using enantiomeric starting materials leading to enantiomeric quinazolinotriazolobenzodiazepine with an ee of 95% .Molecular Structure Analysis
The stereochemistry and relative configurations of the synthesized compounds were determined by 1D and 2D NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The compound is part of a new heterocyclic system, achieved in a good yield using a retro Diels–Alder (RDA) procedure .科学研究应用
潜在抗哮喘剂
已发现与三唑并嘧啶结构相关的化合物,例如 5-芳基-2-氨基[1,2,4]三唑并[1,5-c]嘧啶,是介质释放抑制剂,有望作为潜在的抗哮喘剂。这些化合物通过一系列反应合成,从芳基脒胺开始,并使用人嗜碱性粒细胞组胺释放测定法确认了它们的活性。选定的化合物表现出显着的活性,并被选用于进一步的药理和毒理学研究 (Medwid 等,1990)。
抗生素放大器
对 s-三唑并[4,3-a]吡啶和相关结构的研究探索了它们作为对大肠杆菌有效放线菌素放大器的潜力。合成了 2-(s-三唑并[4,3-a]吡啶-2'-基硫代)乙酰胺等化合物,并显示出高活性、无毒性和对代谢的抵抗力。这项研究证明了三唑并[4,3-a]嘧啶和相关化合物在增强现有抗生素功效方面的潜力 (Brown 等,1978)。
抗菌和杀虫活性
已合成含有噻二唑部分并与三唑并嘧啶相关的 novel 杂环化合物,并评估了其对棉叶虫斜纹夜蛾的杀虫活性。这项研究强调了此类化合物在农业应用中的潜力,展示了显着的杀虫特性 (Fadda 等,2017)。
作用机制
Target of Action
The primary target of the compound 2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,5-dimethoxyphenyl)acetamide is Lysine specific demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation .
Mode of Action
The compound interacts with LSD1 and inhibits its activity . This interaction is reversible, and the compound shows certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B) . Docking studies indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity .
Biochemical Pathways
The inhibition of LSD1 by 2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,5-dimethoxyphenyl)acetamide affects the lysine methylation pathway . This leads to the suppression of cancer proliferation and migration .
Pharmacokinetics
The compound’s ability to inhibit lsd1 activity in mgc-803 cells suggests that it has sufficient bioavailability to exert its effects.
Result of Action
The result of the action of 2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,5-dimethoxyphenyl)acetamide is the significant inhibition of LSD1 activity . This leads to the suppression of cell migration .
Action Environment
The compound’s selectivity for lsd1 over mao-a/b suggests that it may be less affected by environmental factors that influence the activity of these enzymes.
属性
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6O4/c1-31-15-7-8-17(32-2)16(9-15)24-18(29)11-27-12-23-20-19(21(27)30)25-26-28(20)10-13-3-5-14(22)6-4-13/h3-9,12H,10-11H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZZRYPEBBSISI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。